Methyl 5-fluoroisoquinoline-3-carboxylate
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Overview
Description
Methyl 5-fluoroisoquinoline-3-carboxylate is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoroisoquinoline-3-carboxylate typically involves the fluorination of isoquinoline derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable leaving group on the isoquinoline ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Another approach involves the direct fluorination of isoquinoline-3-carboxylate using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroisoquinolines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like sodium azide (NaN_3), sodium methoxide (NaOMe), or thiourea can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroisoquinolines. Substitution reactions can result in various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 5-fluoroisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated isoquinolines are investigated for their potential as pharmaceutical agents, particularly in the development of anticancer and antimicrobial drugs.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-fluoroisoquinoline-3-carboxylate depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets such as kinases, receptors, or DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl isoquinoline-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoroisoquinoline: Similar fluorinated isoquinoline derivative but without the carboxylate group.
Methyl 6-fluoroisoquinoline-3-carboxylate: Fluorine atom is positioned differently, leading to variations in reactivity and biological activity.
Uniqueness
Methyl 5-fluoroisoquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atom and the carboxylate group on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H8FNO2 |
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Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 5-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-6H,1H3 |
InChI Key |
YEFSPNWJZRCGAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=CC=C(C2=C1)F |
Origin of Product |
United States |
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